molecular formula C22H19N3OS B2842546 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide CAS No. 898434-01-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

Cat. No. B2842546
CAS RN: 898434-01-0
M. Wt: 373.47
InChI Key: NWYGUDREABZLMT-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” is a complex organic compound. The exact description of this compound is not available in the retrieved sources .


Synthesis Analysis

While the exact synthesis process for “this compound” is not available, there are methods for the synthesis of similar compounds. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the retrieved sources .

Scientific Research Applications

Chemical Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide, has been explored for their cardiac electrophysiological activity. These compounds have shown potency in vitro, comparable to sematilide, a selective class III agent under clinical trials, indicating the potential of the 1H-imidazol-1-yl moiety in contributing to class III electrophysiological activity (Morgan et al., 1990).

Antimycobacterial and Antimicrobial Activities

Research into benzimidazole derivatives has also highlighted their antimycobacterial and antimicrobial potential. Novel imidazo[1,2-a]pyridine-3-carboxamides, structurally related to benzimidazoles, have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, showcasing the scaffold's effectiveness in antimicrobial applications (Lv et al., 2017).

Anticancer Applications

Benzimidazole-based compounds have been evaluated for their anticancer activities. For instance, novel benzimidazole-oxadiazole hybrids have demonstrated promising antimicrobial properties, with some compounds exhibiting potent anti-tubercular activity, highlighting their potential in anticancer research (Shruthi et al., 2016). Additionally, certain benzimidazole acetohydrazide derivatives have been synthesized and assessed as epidermal growth factor receptor (EGFR) inhibitors, a crucial target in cancer therapy, though their kinase inhibitor activities were found to be limited (Demirel et al., 2017).

Catalysis and Organic Synthesis

Benzimidazole derivatives have been applied in catalysis, exemplified by palladium(ii) complexes with chalcogenated N-heterocyclic carbenes derived from benzimidazole precursors. These complexes have shown efficiency in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling, illustrating the utility of benzimidazole derivatives in synthetic chemistry (Dubey et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

Future Directions

The future directions for the research and application of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide” are not specified in the retrieved sources .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGUDREABZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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